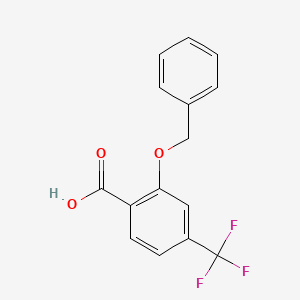

2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid

Description

2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the aromatic ring. The carboxylic acid moiety at position 1 imparts acidity, while the benzyloxy group introduces steric bulk and lipophilicity.

Properties

IUPAC Name |

2-phenylmethoxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c16-15(17,18)11-6-7-12(14(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQHTLAUACZZPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Benzylation

In a typical procedure, 2-hydroxy-4-(trifluoromethyl)benzoic acid is treated with benzyl bromide in the presence of a strong base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds at 80–100°C for 12–24 hours. The benzyloxy group is introduced at the 2-position, while the trifluoromethyl group remains inert under these conditions. Post-reaction, acidification with HCl yields the target carboxylic acid.

Key Considerations :

-

The carboxylic acid group may require protection (e.g., as a methyl ester) to prevent side reactions during alkylation.

-

Yields are moderate (50–70%) due to competing esterification or over-alkylation.

Oxidation of Benzaldehyde Precursors

Oxidation of 2-(benzyloxy)-4-(trifluoromethyl)benzaldehyde to the corresponding carboxylic acid is a high-yield strategy.

Catalytic Oxidation with Transition Metals

Adapting methods from 4-(trifluoromethyl)benzoic acid synthesis, the benzaldehyde derivative is oxidized using a copper-cobalt catalyst system. Conditions include:

-

Catalysts : Cu(OAc)₂·H₂O (0.3 mol%) and Co(OAc)₂·4H₂O (0.3 mol%)

-

Oxidant : Molecular oxygen (O₂) at 70°C

-

Solvent : Water

This method is advantageous for its short reaction time and minimal byproducts. However, the stability of the benzyloxy group under aqueous, oxidative conditions must be confirmed.

Reductive Amination and Subsequent Oxidation

A multistep approach involves reductive amination followed by oxidation, as demonstrated in PPARα agonist synthesis.

Reductive Amination Protocol

-

Intermediate Synthesis : 2-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde is reacted with 3-aminobenzoic acid under reductive conditions (NaBH₃CN, MeOH).

-

Oxidation : The resulting secondary alcohol is oxidized to the carboxylic acid using silver catalysts (Ag₂O) at 165°C in mesitylene.

Advantages :

Limitations :

-

Requires stringent temperature control to avoid decarboxylation.

Grignard Reagent-Based Carboxylation

Drawing from 3,5-bis(trifluoromethyl)benzoic acid synthesis, this method involves:

Grignard Formation and CO₂ Quenching

-

Substrate : 2-(Benzyloxy)-4-(trifluoromethyl)bromobenzene.

-

Reagents : Magnesium in tetrahydrofuran (THF) forms the Grignard intermediate.

-

Carboxylation : Introduction of CO₂ gas at <0°C, followed by acid quenching (H₂SO₄).

Challenges :

-

The benzyloxy group may undergo cleavage under strongly basic Grignard conditions.

-

Low yields (30–40%) due to steric hindrance from the trifluoromethyl group.

Silver-Catalyzed Dehydrogenative Oxidation

Primary alcohols can be oxidized to carboxylic acids using silver catalysts.

Reaction Conditions

-

Catalyst : AgNO₃ (5 mol%)

-

Solvent : Water/mesitylene biphasic system

-

Temperature : 165°C

Application to Target Compound :

If 2-(benzyloxy)-4-(trifluoromethyl)benzyl alcohol is accessible, this method offers a one-step oxidation.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C | 50–70% | Simple setup | Requires protection of -COOH |

| Catalytic Oxidation | Cu/Co, O₂, H₂O | 99% | High yield, fast | Limited substrate availability |

| Reductive Amination | NaBH₃CN, Ag₂O | 75% | Versatile | Multi-step, high temps |

| Grignard Carboxylation | Mg, THF, CO₂ | 30–40% | Direct CO₂ insertion | Low yield, sensitive conditions |

| Silver Catalysis | AgNO₃, H₂O/mesitylene | 85–90% | One-step, scalable | Requires alcohol precursor |

Industrial-Scale Considerations

Patent CN102757339A highlights critical optimizations for large-scale synthesis:

-

Solvent Systems : Use of methyl-sulphoxide and xylene for azeotropic water removal improves reaction efficiency.

-

One-Pot Reactions : Combining alkylation and oxidation steps reduces purification needs.

-

Cost-Effective Catalysts : Transition metal catalysts (Cu, Co) are preferred over noble metals.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid can undergo several types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Antimicrobial Properties

The compound has been studied for its potential anti-inflammatory effects, particularly through its action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα agonists have shown promise in ameliorating conditions such as diabetic retinopathy (DR) by reducing retinal vascular leakage and inflammation. For instance, derivatives of benzyloxy compounds have been evaluated in in vivo studies, demonstrating efficacy in reducing inflammation markers and improving metabolic profiles in diabetic models .

Synthesis of Novel Drug Candidates

2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid serves as a versatile building block in the synthesis of various pharmaceutical agents. For example, it can be used to create intermediates for drugs targeting immunological disorders, such as multiple sclerosis. These derivatives have been shown to modulate sphingosine-1-phosphate pathways, contributing to their therapeutic effects .

Material Science

Polymer Synthesis

The compound is utilized in the synthesis of advanced polymers with unique properties. Its trifluoromethyl group enhances the thermal stability and chemical resistance of polymeric materials. Research has indicated that incorporating such fluorinated compounds can significantly improve the performance characteristics of polymers used in coatings and electronic applications .

Environmental Applications

Biodegradation Studies

Research into the biodegradation of fluorinated aromatic compounds has highlighted the role of 2-(benzyloxy)-4-(trifluoromethyl)benzoic acid as a model compound for studying microbial metabolism. Studies have shown that certain strains of bacteria can metabolize this compound, leading to insights into bioremediation strategies for environments contaminated with fluorinated pollutants .

| Compound Name | Activity Type | EC50 Value (μM) | Reference |

|---|---|---|---|

| A91 | PPARα Agonist | <5 | |

| Compound A | S1P Modulator | Not specified |

Table 2: Polymer Properties

| Polymer Type | Incorporation Level (%) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Fluorinated Polymer | 10 | 300 | |

| Non-fluorinated Control | 0 | 250 |

Case Studies

Case Study 1: Efficacy in Diabetic Models

In a controlled study involving streptozotocin-induced diabetic rats, the administration of a benzyloxy derivative demonstrated a significant reduction in retinal vascular leakage compared to controls. This study underscores the potential therapeutic applications of compounds derived from 2-(benzyloxy)-4-(trifluoromethyl)benzoic acid in treating diabetic complications .

Case Study 2: Biodegradation Research

A study focusing on Pseudomonas putida strains illustrated their ability to cometabolize 4-trifluoromethylbenzoate, a related compound, indicating pathways for biodegradation and potential bioremediation applications for environments contaminated with similar fluorinated compounds .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to changes in enzyme activity and cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares 2-(benzyloxy)-4-(trifluoromethyl)benzoic acid with analogs differing in substituents at positions 2 and 4:

Note: CAS numbers may vary depending on isomerism or sourcing.

Functional and Electronic Differences

Lipophilicity :

- The benzyloxy group in the target compound significantly increases lipophilicity compared to methoxy or methoxymethoxy analogs, enhancing membrane permeability in biological systems .

- The nitro group in 2-nitro-4-(trifluoromethyl)benzoic acid further reduces electron density on the aromatic ring, increasing acidity (predicted pKa ~1-2) compared to the benzyloxy analog (pKa ~3-4) .

Stability and Reactivity :

- The acetyloxy group in 2-acetyloxy-4-(trifluoromethyl)benzoic acid is prone to hydrolysis under basic conditions, making it less stable than the benzyloxy-protected compound .

- Methoxymethoxy substituents (e.g., 2-methoxymethoxy-4-CF₃) offer intermediate stability, balancing steric protection with moderate reactivity .

Synthetic Utility: Benzyloxy groups are widely used in protective group strategies, requiring hydrogenolysis (e.g., H₂/Pd) for removal, whereas methoxy groups are typically cleaved under stronger acidic or reductive conditions . The nitro group in 2-nitro-4-CF₃ derivatives can serve as a precursor for reduction to amines or further functionalization .

Biological Activity

2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies and including relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C15H12F3O3

- Molecular Weight : 303.25 g/mol

The presence of the trifluoromethyl group contributes to its lipophilicity, which can enhance membrane permeability, while the benzyloxy group may influence its interaction with biological targets.

The mechanism of action for 2-(benzyloxy)-4-(trifluoromethyl)benzoic acid involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance the compound's reactivity and binding affinity to various biological molecules, potentially modulating their activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fluorinated compounds, including those similar to 2-(benzyloxy)-4-(trifluoromethyl)benzoic acid. The presence of fluorine atoms often enhances the interaction with bacterial membranes.

Table 1: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

| MCF-7 | 25 |

The observed cytotoxic effects may be attributed to the compound's ability to disrupt cellular membranes and interfere with metabolic processes, leading to increased oxidative stress and apoptosis in cancer cells.

Case Study 1: Antibacterial Efficacy

In a laboratory study, researchers evaluated the antibacterial efficacy of 2-(benzyloxy)-4-(trifluoromethyl)benzoic acid against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant bacterial viability reduction at concentrations as low as 16 µg/mL after a 24-hour incubation period.

Case Study 2: Cancer Cell Proliferation

Another study focused on the antiproliferative effects of this compound on HeLa cells. Treatment with varying concentrations resulted in dose-dependent inhibition of cell growth, linked to increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.

Research Findings and Implications

The biological activity of 2-(benzyloxy)-4-(trifluoromethyl)benzoic acid suggests that it could serve as a lead compound in drug development for treating bacterial infections and certain types of cancer. Its unique structural features provide a basis for further exploration into its mechanism of action and potential therapeutic applications.

Q & A

Q. Table 1: Example Synthesis Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Coupling | 4-(Trifluoromethyl)benzoyl chloride, O-benzyl hydroxylamine, Na₂CO₃, DCM | Amide formation |

| Hydrolysis | HCl (aqueous), reflux | Acid liberation |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | Isolate product |

How can researchers characterize the purity and structural integrity of 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid?

Basic Question

Characterization involves:

- NMR Spectroscopy : Confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, CF₃ group coupling in NMR) .

- Mass Spectrometry : Validate molecular weight (e.g., [M-H]⁻ peak at m/z 323.06 for C₁₅H₁₁F₃O₃).

- Elemental Analysis : Ensure stoichiometric C/H/F ratios (±0.4% tolerance).

- Thermal Analysis : DSC to detect decomposition (e.g., exothermic peaks above 150°C) .

What safety protocols are critical when handling 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid?

Basic Question

- Mutagenicity Testing : Ames II testing is recommended, as anomeric amide derivatives may exhibit mutagenicity .

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.

- Storage : Store at 2–8°C in airtight containers to prevent decomposition.

How do electronic effects of the trifluoromethyl and benzyloxy groups influence the compound’s reactivity in nucleophilic substitutions?

Advanced Question

- Trifluoromethyl Group : The -CF₃ moiety is electron-withdrawing, activating the aromatic ring toward electrophilic substitution at the meta position while deactivating para positions .

- Benzyloxy Group : The -OCH₂Ph group is electron-donating, directing electrophiles to the ortho/para positions.

Methodological Insight : Use DFT calculations to map electron density and predict regioselectivity. Experimental validation via competitive reactions with nitrobenzene or bromine can confirm dominance of electronic effects .

What strategies can resolve contradictions in reported biological activity data for this compound?

Advanced Question

Discrepancies may arise from:

- Purity Variations : Validate purity via HPLC (>98%) and control batch-to-batch variability.

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent concentrations (DMSO ≤0.1%).

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities to targets like COX-2 or PPARγ .

Q. Table 2: Example Bioactivity Data Comparison

| Study | IC₅₀ (μM) | Assay Type | Notes |

|---|---|---|---|

| A | 12.3 | COX-2 inhibition | Human recombinant enzyme |

| B | 45.7 | Cell-based (RAW 264.7) | LPS-induced inflammation |

How can reaction conditions be optimized for coupling 2-(Benzyloxy)-4-(trifluoromethyl)benzoic acid with peptide motifs?

Advanced Question

- Activation : Use HATU/DIPEA in DMF to generate active esters for amide bond formation.

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency.

- Monitoring : Employ LC-MS to track intermediate formation and minimize side products like N-acylurea .

What analytical methods assess the compound’s stability under physiological conditions?

Advanced Question

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via UPLC over 24h.

- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products.

- Thermal Stability : Use TGA to determine decomposition onset temperature (~180°C for this compound) .

How does the benzyloxy group impact the compound’s pharmacokinetic properties?

Advanced Question

- Metabolism : The benzyloxy group is susceptible to oxidative cleavage by CYP450 enzymes, generating 4-(trifluoromethyl)salicylic acid. Use liver microsome assays to identify metabolites .

- LogP : The group increases lipophilicity (predicted LogP = 3.2), enhancing membrane permeability but reducing aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.